![molecular formula C21H20F3N3O2 B2867281 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 318284-34-3](/img/structure/B2867281.png)

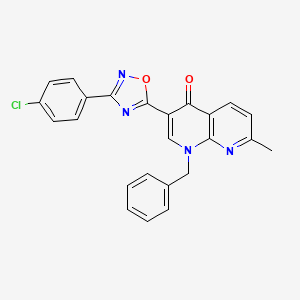

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

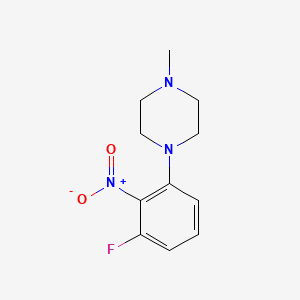

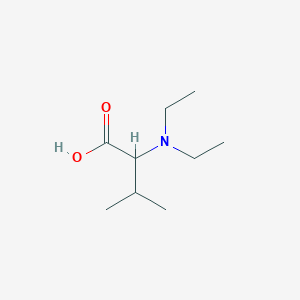

The compound “4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with three methyl groups and a phenyl group, which is further substituted with a carbamate group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The pyrazole ring is substituted with three methyl groups and a phenyl group, which is further substituted with a carbamate group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including compounds structurally related to "4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate," have been synthesized through various methods. These compounds serve as intermediates for developing biologically active molecules. The synthesis process often involves Knoevenagel condensation and cyclization reactions. These derivatives have shown potential in molecular targeted therapy for cancer due to their selectivity and reduced side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).

Biological Activities

Antimicrobial Agents : Certain pyrazole derivatives have been evaluated for their antimicrobial activities. For instance, new series of triazolyl pyrazole derivatives demonstrated a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and showed promise as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Antifungal and Anticancer Activities : Novel pyrazoles and isoxazole derivatives bearing a benzofuran moiety have been synthesized and tested for their antibacterial and antifungal activities. These compounds have demonstrated significant biological activities, highlighting the therapeutic potential of pyrazole derivatives in treating various microbial infections (Siddiqui et al., 2013).

Material Science Applications

Electroluminescent Materials : Pyrazole derivatives have also found applications in material science, particularly in the development of electroluminescent materials. For example, carbazole or oxadiazole modified pyran-containing compounds have been synthesized and characterized, showing potential for greenish-yellow light emission in electroluminescent devices (Yang et al., 2006).

Propriétés

IUPAC Name |

[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c1-13-19(14(2)27(3)26-13)11-15-7-9-18(10-8-15)29-20(28)25-17-6-4-5-16(12-17)21(22,23)24/h4-10,12H,11H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVXOUOOBLTDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)

![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2867221.png)